3,3'-Bipyridine
Overview
Description
- 3,3'-Bipyridine is a significant organic compound extensively studied for its applications in the synthesis of uranyl-organic hybrid materials and other chemical compounds. The bipyridine ligands play a crucial role in directing the coordination assembly of these compounds, showcasing the versatility of 3,3'-Bipyridine in chemical syntheses (Shu‐wen An et al., 2019).
Synthesis Analysis
- Bipyridine compounds, including variants of 3,3'-Bipyridine, are synthesized through typical cross-coupling reactions. These synthesis processes are crucial for obtaining specific molecular structures and properties (Ki‐Min Park et al., 2020).
Molecular Structure Analysis
- The molecular structure of 3,3'-Bipyridine and its derivatives plays a significant role in determining their chemical behavior and applications. Studies have analyzed the molecular and electronic structures of complexes involving bipyridine ligands, providing insights into their structural features (Michael W. Rosenzweig et al., 2017).
Chemical Reactions and Properties
- Research has explored the diverse chemical reactions involving 3,3'-Bipyridine, including its role in coordination polymers and complexes. The compound's ability to participate in various chemical reactions highlights its significance in materials science and coordination chemistry (K. V. Domasevitch et al., 2000).
Physical Properties Analysis
- The physical properties of 3,3'-Bipyridine, such as its crystalline structure and luminescence, are of particular interest. These properties are influenced by molecular modifications and have implications for the use of bipyridine in various applications (G. Long et al., 1993).
Chemical Properties Analysis
- 3,3'-Bipyridine's chemical properties, such as its ability to form complexes with different metals and its behavior in various chemical environments, are central to its utility in chemical synthesis and materials science. The compound's versatility in forming different types of complexes is a key area of study (Balakrishna R. Bhogala et al., 2003).
Scientific Research Applications
1. Organic Chemistry Bipyridines, including 3,3’-Bipyridine, are important heterocycles in organic chemistry. They are used as starting materials or precursors for a variety of valuable substances . The synthesis methods of bipyridines have been classified and their characteristics have been understood . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
2. Catalysis Bipyridines are known to be excellent ligands in transition-metal catalysis . They strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . Recent advances in bipyridine synthesis using metal complexes under both homogeneous and heterogeneous conditions have been reviewed .
3. Photosensitizers Bipyridines are used as photosensitizers . Photosensitizers are molecules that absorb light and transfer the energy to other molecules. This property is useful in a variety of applications, including solar energy conversion and photodynamic therapy.
4. Viologens The quaternization of nitrogens in 4,4’-bipyridines generates viologens, which are known for their good electrochemical properties . Viologens have applications in areas such as energy storage and optoelectronics.
5. Supramolecular Structures Bipyridines are used in the formation of supramolecular structures . The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
6. Biologically Active Molecules Bipyridines are used as fundamental components in various applications, including biologically active molecules . They can interact with biological systems and have potential applications in medicinal chemistry.
7. Pesticides Bipyridines, especially the 4,4’ isomer, are mainly of significance in pesticides . They are used as starting materials or precursors for a variety of valuable substances .
8. Coordination Polymers Because of its structure, 4,4′-bipyridine can bridge between metal centres to give coordination polymers . These polymers have applications in areas such as catalysis, material chemistry, and supramolecular chemistry .
9. Treatment of Congestive Heart Failure The 3,4′-bipyridine derivatives inamrinone and milrinone are used occasionally for short term treatment of congestive heart failure . They inhibit phosphodiesterase and thus increasing cAMP, exerting positive inotropy and causing vasodilation .
10. Metal Organic Frameworks (MOFs) 3,3’-Bipyridine can be used as organic linker molecules for Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
11. Pharmacological Applications 3,3’-Bipyridine can be used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . These compounds have potential applications in medicinal chemistry.
12. Organic Linker Molecules for Metal Organic Frameworks (MOFs) 3,3’-Bipyridine can be used as organic linker molecules for Metal Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
13. Synthesis of 3- or 4-Arylpyridines 3,3’-Bipyridine can be used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . These compounds have potential applications in medicinal chemistry .
14. Decarboxylative Cross-Coupling Decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides can be achieved, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .
15. Heterocyclic Compounds Mono- and di-quaternized 4,4′-bipyridine derivatives constitute a family of heterocyclic compounds, which in recent years have been employed in numerous applications . These applications correspond to various disciplines of research and technology .
Safety And Hazards
Future Directions
Recent research has focused on the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions . Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are being examined . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods, providing a more comprehensive understanding of the synthesis landscape .
properties
IUPAC Name |
3-pyridin-3-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDVABAUFQJWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206821 | |
Record name | 3,3'-Bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bipyridine | |
CAS RN |
581-46-4 | |
Record name | 3,3′-Bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Bipyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-BIPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4E4PPN49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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